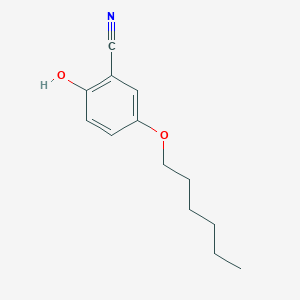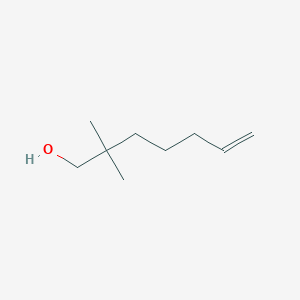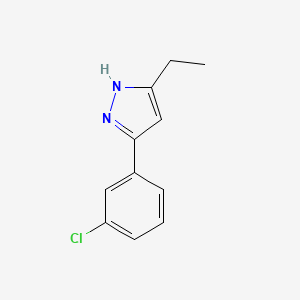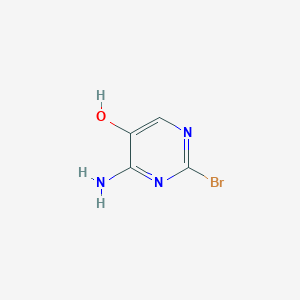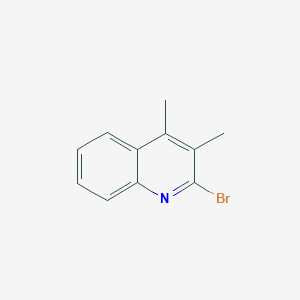
2-Bromo-3,4-dimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,4-dimethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dimethylquinoline typically involves the bromination of 3,4-dimethylquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly catalysts and solvents is also emphasized to align with green chemistry principles .
化学反応の分析
Types of Reactions: 2-Bromo-3,4-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield 3,4-dimethylquinoline.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 3,4-Dimethylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-3,4-dimethylquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-3,4-dimethylquinoline involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, thereby affecting biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
- 2-Bromoquinoline
- 3,4-Dimethylquinoline
- 2-Chloro-3,4-dimethylquinoline
Comparison: 2-Bromo-3,4-dimethylquinoline is unique due to the presence of both bromine and methyl groups on the quinoline ring, which can influence its reactivity and biological activity. Compared to 2-Bromoquinoline, the additional methyl groups can enhance its lipophilicity and potentially its ability to cross biological membranes. Compared to 3,4-Dimethylquinoline, the bromine atom introduces new possibilities for further chemical modifications .
特性
分子式 |
C11H10BrN |
|---|---|
分子量 |
236.11 g/mol |
IUPAC名 |
2-bromo-3,4-dimethylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-7-8(2)11(12)13-10-6-4-3-5-9(7)10/h3-6H,1-2H3 |
InChIキー |
NLCDTSPGAZCWMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC2=CC=CC=C12)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)

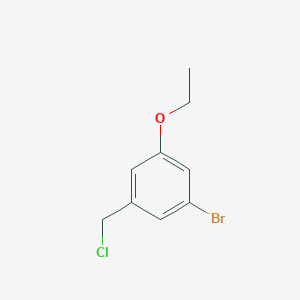
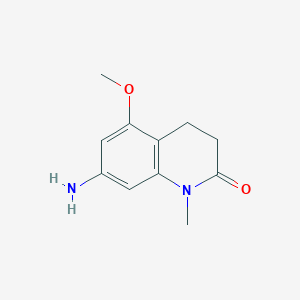
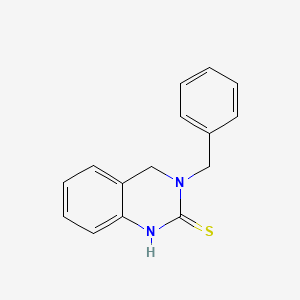
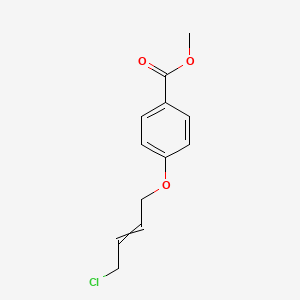
![3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13870348.png)
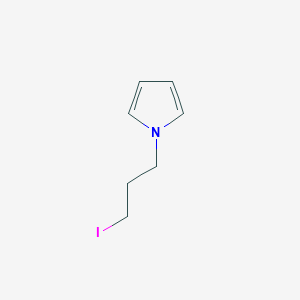
![N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)
